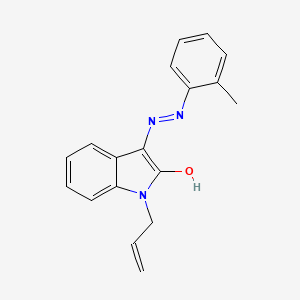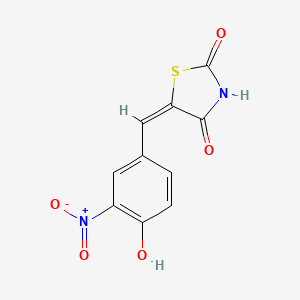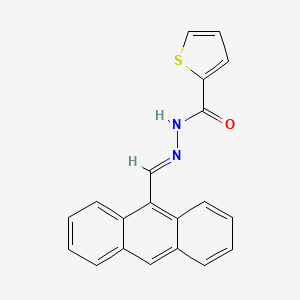
1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an allyl group and an o-tolyl-hydrazono substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the indole core in the presence of a base.
Formation of the o-Tolyl-Hydrazono Group: The o-tolyl-hydrazono group can be introduced by reacting the indole derivative with o-tolylhydrazine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole core or the allyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(p-tolyl-hydrazono)-1,3-dihydro-indol-2-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Allyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.
Uniqueness
1-Allyl-3-(o-tolyl-hydrazono)-1,3-dihydro-indol-2-one is unique due to the presence of the o-tolyl-hydrazono group, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H17N3O |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-[(2-methylphenyl)diazenyl]-1-prop-2-enylindol-2-ol |
InChI |
InChI=1S/C18H17N3O/c1-3-12-21-16-11-7-5-9-14(16)17(18(21)22)20-19-15-10-6-4-8-13(15)2/h3-11,22H,1,12H2,2H3 |
InChI Key |
OAIQLKJGMQPVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B15044999.png)


![2-methyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15045014.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B15045017.png)
![3-Hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B15045019.png)
![[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B15045024.png)
![4-(2-{1-[(1E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1H-tetrazol-5-yl}propan-2-yl)morpholine](/img/structure/B15045026.png)


![5,5'-carbonylbis[2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15045040.png)
